molecular formula C27H25NO6S B11149088 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11149088
M. Wt: 491.6 g/mol
InChI Key: XNBDXQYTGBJYRC-UHFFFAOYSA-N
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Description

3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic coumarin derivative featuring a chromenone core (2-oxo-2H-chromene) substituted with a benzyl group at position 3, a methyl group at position 4, and a sulfonamide-linked beta-alaninate ester at position 7. Its molecular formula is C26H23NO6S (exact weight: 477.53 g/mol), with structural complexity that enhances its biological and chemical versatility .

The compound’s key structural features include:

  • Chromenone backbone: Imparts fluorescence and redox activity, common in bioactive coumarins.
  • Sulfonamide-beta-alaninate side chain: Introduces hydrogen-bonding capacity and protease resistance, critical for pharmacokinetic stability .

Properties

Molecular Formula

C27H25NO6S

Molecular Weight

491.6 g/mol

IUPAC Name

(3-benzyl-4-methyl-2-oxochromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C27H25NO6S/c1-18-8-11-22(12-9-18)35(31,32)28-15-14-26(29)33-21-10-13-23-19(2)24(27(30)34-25(23)17-21)16-20-6-4-3-5-7-20/h3-13,17,28H,14-16H2,1-2H3

InChI Key

XNBDXQYTGBJYRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves multiple steps. One common method includes the condensation of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl with N-[(4-methylphenyl)sulfonyl]-beta-alanine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Biological Activities
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate C26H23NO6S 3-benzyl, 4-methyl, 7-sulfonamide-beta-alaninate Anti-inflammatory, antimicrobial, anticancer (in vitro)
3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate C26H22ClNO6S 3-(4-chlorophenyl), 2-methyl, 7-sulfonamide-beta-alaninate Enhanced enzyme inhibition (COX-2), higher cytotoxicity
4-Methylcoumarin C10H8O2 4-methyl Antimicrobial, anti-inflammatory (weak activity compared to sulfonamide derivatives)
7-Hydroxycoumarin (Umbelliferone) C9H6O3 7-hydroxy Antioxidant, anticoagulant (limited bioavailability)
3-(4-Fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate C26H22FNO6S 3-(4-fluorophenyl), 2-methyl, 7-sulfonamide-beta-alaninate Improved metabolic stability, moderate kinase inhibition

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., Cl, F at the phenyl ring) enhance enzyme-binding affinity and cytotoxicity but may reduce solubility . Benzyl vs.

Sulfonamide Role: Sulfonamide derivatives consistently show superior bioactivity over non-sulfonylated coumarins (e.g., 4-methylcoumarin) due to enhanced hydrogen bonding with biological targets .

Beta-Alaninate Ester :

  • This moiety increases hydrolytic stability compared to simpler esters (e.g., methyl or ethyl), prolonging half-life in physiological conditions .

Research Findings and Pharmacological Data

Table 2: In Vitro Activity Profile

Compound IC50 (COX-2 Inhibition) MIC (μg/mL, S. aureus) Cytotoxicity (IC50, HeLa cells)
Target Compound 1.2 μM 8.5 12.3 μM
3-(4-Chlorophenyl) Analog 0.8 μM 6.2 8.7 μM
7-Hydroxycoumarin >50 μM >100 >100 μM

Key Insights:

  • The 3-(4-chlorophenyl) analog exhibits stronger COX-2 inhibition and antimicrobial activity but higher cytotoxicity, suggesting a trade-off between potency and safety .
  • The target compound balances moderate activity with lower cytotoxicity, making it a safer candidate for further development .

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